Allatostatin IV
CAS No.: 123338-13-6
Cat. No.: VC21540769
Molecular Formula: C₄₅H₆₈N₁₂O₁₂
Molecular Weight: 969.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 123338-13-6 |
---|---|
Molecular Formula | C₄₅H₆₈N₁₂O₁₂ |
Molecular Weight | 969.1 g/mol |
IUPAC Name | (3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C45H68N12O12/c1-24(2)17-31(38(47)63)52-36(60)22-51-40(65)33(19-26-9-6-5-7-10-26)55-44(69)35(23-58)57-43(68)34(20-27-12-14-28(59)15-13-27)56-42(67)32(18-25(3)4)54-41(66)30(11-8-16-50-45(48)49)53-39(64)29(46)21-37(61)62/h5-7,9-10,12-15,24-25,29-35,58-59H,8,11,16-23,46H2,1-4H3,(H2,47,63)(H,51,65)(H,52,60)(H,53,64)(H,54,66)(H,55,69)(H,56,67)(H,57,68)(H,61,62)(H4,48,49,50)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Standard InChI Key | BYSKWCFHMJZUBY-POFDKVPJSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
SMILES | CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Chemical Structure and Properties
Molecular Composition and Basic Properties
Allatostatin IV is characterized by its distinct chemical and structural properties that contribute to its biological activity. The compound possesses a molecular formula of C45H68N12O12 and a molecular weight of approximately 969.1 g/mol . Allatostatin IV is identified in chemical databases through various identifiers, including the CAS numbers 123338-13-6 and 123374-35-6 .
Table 1: Basic Chemical Properties of Allatostatin IV
Property | Value |
---|---|
Molecular Formula | C45H68N12O12 |
Molecular Weight | 969.1 g/mol |
CAS Numbers | 123338-13-6, 123374-35-6 |
Physical State | Peptide |
IUPAC Name | (3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Peptide Sequence and Structural Features
As an octapeptide, Allatostatin IV consists of eight amino acid residues arranged in a specific sequence. Its peptide sequence is Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, often represented in single-letter amino acid code as DRLYSFGL . A distinctive feature of Allatostatin IV, as with other members of the allatostatin family, is the C-terminal amidation (denoted by -NH2), which is critical for its biological activity .
When comparing the structure of Allatostatin IV with other allatostatins identified from Diploptera punctata, a pattern emerges revealing conservation at the C-terminal region. Specifically, all four allatostatins share a common 3-amino acid sequence at their C-terminus, highlighting the evolutionary significance of this region for biological function .
Table 2: Comparison of Peptide Sequences Among Allatostatins from Diploptera punctata
Allatostatin | Amino Acid Sequence | Length |
---|---|---|
Allatostatin 1 | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2 | 13 residues |
Allatostatin 2 | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 | 10 residues |
Allatostatin 3 | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 | 10 residues |
Allatostatin 4 (Allatostatin IV) | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 | 8 residues |
Biological Function and Mechanism of Action
Role in Juvenile Hormone Regulation
The primary biological function of Allatostatin IV is the inhibition of juvenile hormone synthesis in the corpora allata of insects . Juvenile hormone (JH) plays a crucial role in insect development, metamorphosis, and reproduction. By regulating JH levels, allatostatins like Allatostatin IV help coordinate the timing of these critical physiological processes.
Research has demonstrated that Allatostatin IV exhibits significant inhibitory activity at concentrations as low as 10^-8 M, showcasing its potency as a regulatory neuropeptide . Importantly, this inhibition is reversible, allowing for dynamic regulation of juvenile hormone synthesis in response to changing physiological demands .
Allatostatin | Concentration for >40% Inhibition | Relative Potency |
---|---|---|
Allatostatin 1 | 10^-9 M | Highest |
Allatostatin 2 | 10^-8 M | High |
Allatostatin 4 (Allatostatin IV) | 10^-8 M | High |
Allatostatin 3 | 7 × 10^-7 M | Moderate |
Interestingly, research has shown that Allatostatin 1, and potentially Allatostatin IV, exhibits activity across different insect species. Specifically, Allatostatin 1 has been shown to inhibit juvenile hormone synthesis in both Diploptera punctata (at different life stages) and in adult female Periplaneta americana (American cockroach) . This cross-species activity suggests conservation of the receptor mechanism across related insect species and points to potential broad-spectrum applications in pest management strategies.
Receptor Interactions and Signaling Pathways
Allatostatin Receptor Type-C Structure and Function
The biological effects of Allatostatin IV are mediated through its interaction with specific receptors, particularly the Allatostatin receptor type C (AstR-C). Research focusing on the characterization of this receptor has provided valuable insights into the molecular mechanisms underlying Allatostatin IV's activity .
Studies have employed advanced techniques including Förster and bioluminescence resonance energy transfer (FRET and BRET) methods to investigate the downstream effectors of the receptor upon ligand binding . Additionally, computational approaches such as molecular dynamics simulations and docking studies have helped identify the orthosteric pocket of the receptor, which is crucial for ligand recognition and binding .
Signaling Mechanisms
Upon binding to its receptor, Allatostatin IV initiates specific intracellular signaling cascades. Research has demonstrated that AstR-C couples to Gαi/o subtypes of G proteins at sub-nanomolar concentrations of the ligand . The G protein recruitment and activation kinetics were measured at approximately 4 and 6 seconds, respectively, when 1 nM of AST-C (the ligand) was administered .
At increasing concentrations of the native ligand, the receptor also recruits βarrestin at nanomolar ranges, suggesting a concentration-dependent shift in signaling mechanisms . This dual coupling to both G protein and arrestin pathways indicates a complex regulatory system that may allow for fine-tuning of the physiological response.
Molecular studies have identified specific residues within the receptor that are critical for ligand binding and signal transduction. For instance, Q271 at position 6.55 (using Ballesteros-Weinstein generic numbering) appears to play a substantial role in G protein-dependent activation of AstR-C, possibly by contributing to the flexibility of the receptor structure .
cAMP Modulation
The Gαi/o pathway activated by Allatostatin receptor stimulation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This mechanism has been evaluated using commercial cAMP assays, where cells are first stimulated with forskolin to elevate intracellular cAMP levels, followed by treatment with the ligand or test compounds .
In such assays, the native AST-C ligand (which would include Allatostatin IV) has been shown to exhibit significant downregulation of intracellular cAMP levels . This modulation of cAMP is a key component of the signaling cascade that ultimately leads to the inhibition of juvenile hormone synthesis in the corpora allata of insects.
Research Applications and Discoveries
Molecular Dynamics and Structural Studies
Advanced computational approaches have been employed to better understand the structure-function relationship of Allatostatin IV and its receptor. These include homology modeling using I-TASSER to predict tertiary structures, molecular dynamics (MD) simulations to evaluate stability and flexibility of constructed models, and docking studies to predict ligand-receptor interactions .
These computational studies have revealed the importance of specific structural elements, such as the extracellular loop 2 (ECL2) in the receptor, which plays a significant role in the interaction between the receptor and its ligand . Additionally, the flexibility of the N-terminus of the receptor appears to be important for ligand binding and orthosteric pocket formation .
The stability of computational models has been evaluated using root mean square deviations (RMSD) and root mean square fluctuations (RMSF) observed during MD simulation time . These analyses have identified regions of high flexibility, primarily in the extracellular and intracellular loops, which is expected for these structurally dynamic regions .
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